molecular formula C19H13ClFN3OS B14067281 N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide

N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide

Cat. No.: B14067281
M. Wt: 385.8 g/mol
InChI Key: YDCYIWXSUZHJCH-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thiophene ring, an indazole moiety, and a benzyl group substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Attachment of the Benzyl Group: The benzyl group, substituted with chlorine and fluorine, can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene and indazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide
  • N-(2-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide
  • N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)furan-3-carboxamide

Uniqueness

N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide is unique due to the specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H13ClFN3OS

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-indazol-3-yl)thiophene-3-carboxamide

InChI

InChI=1S/C19H13ClFN3OS/c20-14-5-3-6-15(21)13(14)9-22-19(25)11-8-17(26-10-11)18-12-4-1-2-7-16(12)23-24-18/h1-8,10H,9H2,(H,22,25)(H,23,24)

InChI Key

YDCYIWXSUZHJCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC(=CS3)C(=O)NCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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